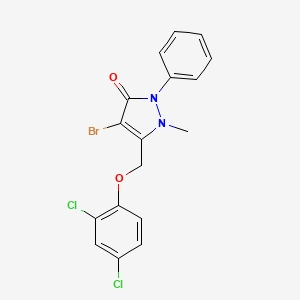
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a 2,4-dichlorophenoxy moiety are often used in the synthesis of various organic compounds . They are also found in certain pesticides and herbicides .
Synthesis Analysis
The synthesis of compounds with a 2,4-dichlorophenoxy moiety often involves reactions with other organic compounds . For example, 2,4-dichlorophenoxyacetic acid can react with thiosemicarbazide to form 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Molecular Structure Analysis
The molecular structure of compounds with a 2,4-dichlorophenoxy moiety can be complex, depending on the other components of the molecule .Chemical Reactions Analysis
Compounds with a 2,4-dichlorophenoxy moiety can undergo various chemical reactions. For example, 2,4-dichlorophenoxyacetic acid can degrade efficiently in ozonation, photocatalytic, photo-Fenton, and electrochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a 2,4-dichlorophenoxy moiety can vary widely depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The 1,2,3-triazole fragment in this compound has been associated with antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting essential cellular processes, this compound could contribute to the development of novel antibiotics .
Antituberculosis Potential
Given the global health challenge posed by tuberculosis (TB), compounds with antitubercular activity are crucial. 1,2,3-triazole derivatives, like our compound, have shown promise in inhibiting Mycobacterium tuberculosis growth. Researchers continue to investigate their potential as adjunct therapies or standalone treatments for TB .
Antiviral Applications
The 1,2,3-triazole moiety has also attracted attention in antiviral research. Compounds containing this fragment exhibit activity against various viruses, including herpesviruses, influenza, and HIV. By targeting viral enzymes or entry pathways, they may offer new avenues for antiviral drug development .
Anticancer Properties
The combination of 1,2,3-triazole and 1,2,4-triazole moieties in our compound suggests potential anticancer effects. Researchers have explored similar structures as inhibitors of cancer cell proliferation, angiogenesis, and metastasis. Further studies are needed to elucidate the precise mechanisms and optimize their therapeutic potential .
Fungicidal Activity
1,2,4-triazoles have been successfully employed as fungicides. Our compound’s dual-triazole structure may enhance its fungicidal properties. Investigations into its efficacy against plant pathogens and human fungal infections (such as candidiasis) are ongoing .
Herbicide Development
The 1,2,4-triazole scaffold has been utilized in herbicide design. Researchers explore its impact on weed control and crop protection. By understanding its mode of action and selectivity, they aim to develop environmentally friendly herbicides that minimize harm to non-target organisms .
Wirkmechanismus
The mechanism of action of compounds with a 2,4-dichlorophenoxy moiety can vary depending on the specific compound. For example, 2,4-dichlorophenoxyacetic acid is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-[(2,4-dichlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c1-21-14(10-24-15-8-7-11(19)9-13(15)20)16(18)17(23)22(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHIJFHFSPOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)
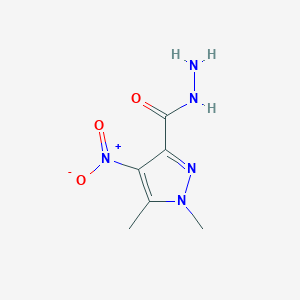
![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)
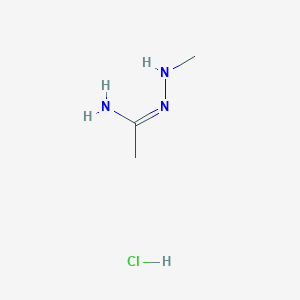
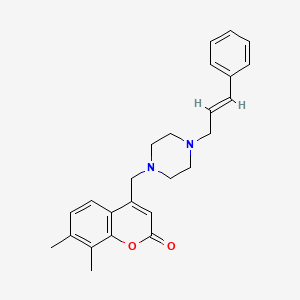

![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
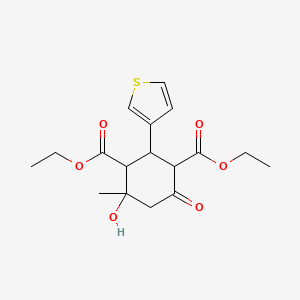
![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)
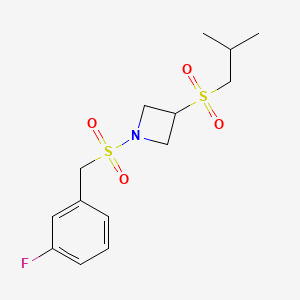
![N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)